molecular formula C18H15F3N2OS B2816141 7-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine CAS No. 670270-62-9

7-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

Cat. No. B2816141
M. Wt: 364.39
InChI Key: FGVNBFBHDQJLES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), a phenoxy group (Ph-O-), and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring and the introduction of the trifluoromethyl and phenoxy groups. The trifluoromethyl group can be introduced using various methods, such as treatment with sulfur tetrafluoride .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The trifluoromethyl group is known to be highly electronegative, which could have significant effects on the chemical properties of the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group, for example, is known to undergo various reactions, including nucleophilic substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability .

Scientific Research Applications

Antimicrobial Applications

Research has identified that derivatives of tetrahydrobenzothienopyrimidine possess significant antimicrobial properties. Soliman et al. (2009) synthesized a series of tetrahydrobenzothienopyrimidine and tetrahydropyrimidinotriazolopyrimidine derivatives, finding that some compounds exhibited notable activity against Candida albicans and Staphylococcus aureus. These findings highlight the potential of these compounds in developing new antimicrobial agents (Soliman, Habib, El-Tombary, El‐Hawash, & Shaaban, 2009).

Molecular and Crystal Structure Analysis

The molecular and crystal structure of a closely related compound, 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4[3H]one, was analyzed by Ziaulla et al. (2012). Their research provides a detailed characterization of the compound, contributing to a deeper understanding of its structural properties, which is crucial for the design of related compounds with enhanced biological activities (Ziaulla, Banu, Panchamukhi, Khazi, & Begum, 2012).

Synthesis for Antitumor Activity

The exploration of pyrimidine derivatives for their antitumor activities is a significant area of research. Grivsky et al. (1980) described the synthesis of a pyrimidine derivative that showed potent inhibitory activity against mammalian dihydrofolate reductase, along with significant activity against Walker 256 carcinosarcoma in rats. This study underscores the potential therapeutic applications of pyrimidine derivatives in cancer treatment (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

7-methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2OS/c1-10-5-6-13-14(7-10)25-17-15(13)16(22-9-23-17)24-12-4-2-3-11(8-12)18(19,20)21/h2-4,8-10H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVNBFBHDQJLES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=NC=NC(=C23)OC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

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